Nvs ZP7 4; nvszp74

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

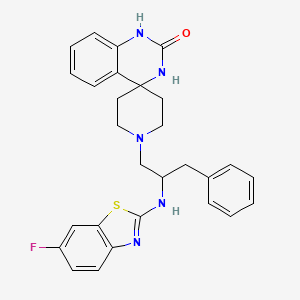

NVS-ZP7-4 is a potent inhibitor of the zinc transporter SLC39A7, also known as ZIP7. This compound is notable for its ability to selectively induce apoptosis and endoplasmic reticulum stress. It has been identified as a novel chemical reagent that targets ZIP7, resulting in zinc accumulation in the endoplasmic reticulum. This compound has shown promise in inhibiting tumorigenesis and promoting apoptosis in various cancer cell lines .

Preparation Methods

The synthetic routes and reaction conditions for NVS-ZP7-4 are not extensively detailed in the available literature. it is known that the compound can be prepared and stored in specific conditions to maintain its stability. For in vivo studies, a preparation method involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300) and Tween 80, and finally adding double-distilled water (ddH2O) . Industrial production methods are not explicitly mentioned, indicating that the compound is primarily used for research purposes.

Chemical Reactions Analysis

NVS-ZP7-4 undergoes several types of chemical reactions, primarily focusing on its interaction with zinc and the endoplasmic reticulum. The compound is known to inhibit the Notch signaling pathway, induce endoplasmic reticulum stress, and selectively induce apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cell lines . Common reagents and conditions used in these reactions include DMSO for dissolution and specific storage conditions to prevent inactivation . The major products formed from these reactions are related to the inhibition of the Notch signaling pathway and the induction of apoptosis .

Scientific Research Applications

NVS-ZP7-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chemical probe to study the impact of modulating endoplasmic reticulum zinc levels . In biology and medicine, it has shown potential as a therapeutic target for hepatocellular carcinoma by regulating the PI3K/AKT signaling pathway . The compound has also been used to study the role of ZIP7 in various diseases, including immunodeficiency and tumors . In industry, NVS-ZP7-4 is utilized in research and development to explore new therapeutic strategies for cancer treatment .

Mechanism of Action

NVS-ZP7-4 exerts its effects by targeting the zinc transporter SLC39A7 (ZIP7), which is anchored in the endoplasmic reticulum and Golgi apparatus. By inhibiting ZIP7, the compound results in zinc accumulation in the endoplasmic reticulum, leading to endoplasmic reticulum stress and apoptosis . The molecular targets and pathways involved include the Notch signaling pathway and the PI3K/AKT signaling pathway . The inhibition of these pathways results in the suppression of tumor growth and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

NVS-ZP7-4 is unique in its ability to selectively inhibit ZIP7 and induce endoplasmic reticulum stress. Similar compounds include other ZIP7 inhibitors and compounds that target the Notch signaling pathway. Some of these similar compounds are Traxivitug, BDC2.5 mimotope, and Antitumor agent-67 . NVS-ZP7-4 stands out due to its high selectivity and potency in inducing apoptosis and endoplasmic reticulum stress .

Properties

Molecular Formula |

C28H28FN5OS |

|---|---|

Molecular Weight |

501.6 g/mol |

IUPAC Name |

1'-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-3-phenylpropyl]spiro[1,3-dihydroquinazoline-4,4'-piperidine]-2-one |

InChI |

InChI=1S/C28H28FN5OS/c29-20-10-11-24-25(17-20)36-27(32-24)30-21(16-19-6-2-1-3-7-19)18-34-14-12-28(13-15-34)22-8-4-5-9-23(22)31-26(35)33-28/h1-11,17,21H,12-16,18H2,(H,30,32)(H2,31,33,35) |

InChI Key |

FZOFDZMKSAUTHT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3NC(=O)N2)CC(CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B14123221.png)

![3-[5-(2,4-Dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14123236.png)

![(R)-(4-amino-1H-pyrrolo[2,3-b]pyridin-1-yl)(4-(1-aminoethyl)phenyl)methanone](/img/structure/B14123239.png)

![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123251.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14123282.png)